molecular formula C21H23FN2O3 B2725562 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone CAS No. 2034492-53-8

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2725562
CAS RN: 2034492-53-8
M. Wt: 370.424
InChI Key: AWRRSWVHXQVBIF-UHFFFAOYSA-N
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Description

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
BenchChem offers high-quality (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Reactions in Methanol

Research has investigated the photochemical reactions of 6-membered ring monoazaaromatic compounds, such as quinolines, in methanol and other solvents. These compounds convert to semiquinone radicals upon irradiation, with the reactions occurring through different mechanisms depending on the solvent and conditions. This provides insights into the chemical behavior and potential applications of compounds with similar structures in photochemical processes, which could extend to (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone (Castellano, Catteau, & Lablache-Combier, 1975).

HPLC-Fluorescence in Pharmaceuticals

The use of fluorogenic labeling reagents in pre-column derivatization for HPLC-fluorescence determination of amino acids in pharmaceuticals has been explored. This technique, involving different labeling reagents and conditions, underscores the importance of understanding and utilizing specific chemical compounds for enhancing the detection and analysis of pharmaceutical ingredients (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).

Methanol Dehydrogenase Enzyme Studies

The detailed active site configuration of methanol dehydrogenase, an enzyme that plays a crucial role in the oxidation of methanol, has been determined. Understanding the enzyme's structure and the role of its cofactors like pyrroloquinoline quinone (PQQ) could offer insights into how similar compounds might interact with or influence enzymatic activities (Xia, He, Dai, White, Boyd, & Mathews, 1999).

Chemical Synthesis and Structure Analysis

Studies on the synthesis and structural analysis of chemical compounds, including boric acid ester intermediates with benzene rings, demonstrate the intricate processes involved in creating and understanding complex molecules. This research highlights the importance of structural confirmation through various spectroscopic methods and theoretical calculations, providing a foundation for the synthesis and analysis of even more complex compounds like (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone (Huang et al., 2021).

Enzymatic Reaction Mechanisms

Investigations into the enzymatic reactions involving methanol dehydrogenase and the influence of its prosthetic group, PQQ, on the enzyme's activity and configuration, shed light on the complex interplay between chemical compounds and biological systems. Such studies could inform the development of biomimetic catalysts or therapeutic agents that mimic or influence these natural processes (Li, Gan, Mathews, & Xia, 2011).

properties

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14-2-3-15-12-17(22)5-6-19(15)24(14)21(25)16-4-7-20(23-13-16)27-18-8-10-26-11-9-18/h4-7,12-14,18H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRRSWVHXQVBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CN=C(C=C3)OC4CCOCC4)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

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